molecular formula C38H40N2O5 B563886 (4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one CAS No. 188559-29-7

(4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one

Cat. No. B563886
M. Wt: 604.747
InChI Key: NTLBMTFKBQDADD-GVBYMILNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C38H40N2O5 and its molecular weight is 604.747. The purity is usually 95%.
BenchChem offers high-quality (4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of cis-2-Amino Alcohols Precursors : (4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one has been studied as a precursor in the synthesis of cis-2-amino alcohols. The process involves the transformation of 4-hydroxy-4-methyloxazolidin-2-ones by intramolecular amidoalkylation into 1-oxa-3-azapentalen-2-ones, which are potential precursors of cyclopentane and cyclopentanyl cis-2-amino alcohols (Bogolyubov et al., 2000), (Chernysheva et al., 2003), (Chernysheva et al., 2004).

  • Enzymatic Synthesis of Cholesterol Absorption Inhibitor Intermediates : This compound is used in enzymatic methods for the synthesis of intermediates for potent cholesterol absorption inhibitors like ezetimibe. The synthesized S-diastereomer is an intermediate, and lipase from Candida rugosa showed the best results for the synthesis (Singh et al., 2013).

  • Crystal Structure Analysis of Derivatives : Studies have determined the crystal structures of derivatives of this compound, revealing different symmetries and packing ensured by weak non-covalent interactions, highlighting the significance of these structures in comparison to their analogues (Hattab et al., 2010).

properties

IUPAC Name

(4R)-3-[(2S,3S)-3-[3-(dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N2O5/c1-3-33(31-20-13-21-32(24-31)39(25-28-14-7-4-8-15-28)26-29-16-9-5-10-17-29)35(38(2)44-22-23-45-38)36(41)40-34(27-43-37(40)42)30-18-11-6-12-19-30/h4-21,24,33-35H,3,22-23,25-27H2,1-2H3/t33-,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLBMTFKBQDADD-GVBYMILNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C(=O)N4C(COC4=O)C5=CC=CC=C5)C6(OCCO6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[C@H](C(=O)N4[C@@H](COC4=O)C5=CC=CC=C5)C6(OCCO6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675704
Record name (4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one

CAS RN

188559-29-7
Record name (4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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